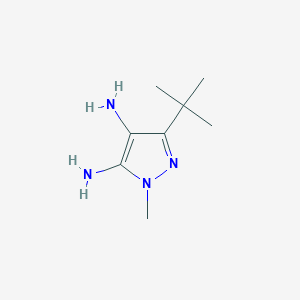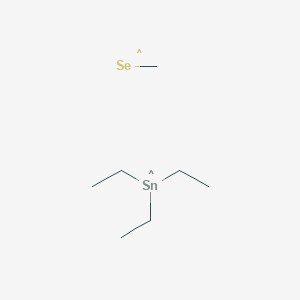
Methylselanyl--triethylstannyl (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylselanyl–triethylstannyl (1/1) is an organometallic compound that contains both selenium and tin atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylselanyl–triethylstannyl (1/1) typically involves the reaction of methylselanyl compounds with triethylstannyl reagents. One common method is the reaction of methylselanyl chloride with triethylstannyl lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of Methylselanyl–triethylstannyl (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methylselanyl–triethylstannyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and triethylstannyl oxide.
Reduction: Reduction reactions can convert the compound into simpler organotin and organoselenium compounds.
Substitution: The selenium and tin atoms can be substituted with other functional groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenium dioxide and triethylstannyl oxide, while substitution reactions can produce a variety of organometallic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Methylselanyl–triethylstannyl (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce selenium and tin atoms into organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: The compound is used in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of Methylselanyl–triethylstannyl (1/1) involves its interaction with molecular targets such as enzymes and cellular components. The selenium and tin atoms can form bonds with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, resulting in the compound’s observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methylselanyl–triethylstannyl (1/1) include other organoselenium and organotin compounds, such as:
- Methylselanyl–trimethylstannyl
- Ethylselanyl–triethylstannyl
- Phenylselanyl–triethylstannyl
Uniqueness
Methylselanyl–triethylstannyl (1/1) is unique due to the specific combination of selenium and tin atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, catalysis, and materials science.
Propiedades
Fórmula molecular |
C7H18SeSn |
|---|---|
Peso molecular |
299.90 g/mol |
InChI |
InChI=1S/3C2H5.CH3Se.Sn/c4*1-2;/h3*1H2,2H3;1H3; |
Clave InChI |
VOIZJCZJRJIDEI-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)CC.C[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


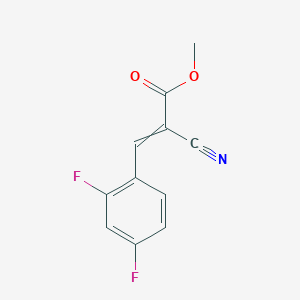



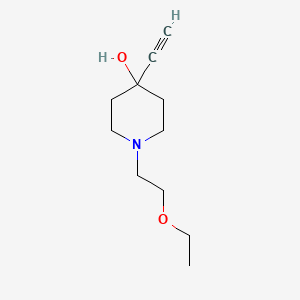
![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
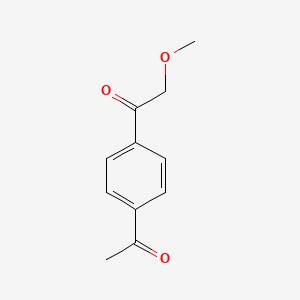

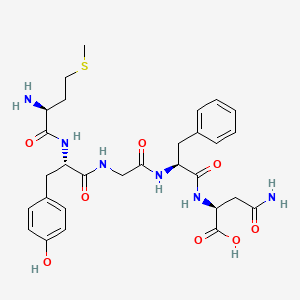
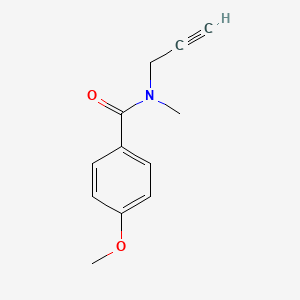

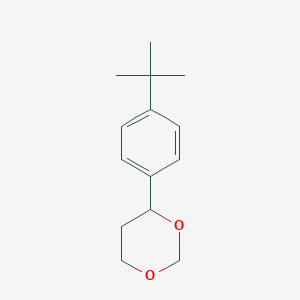
![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
